ACL6 Preferentially Activates 3-Hydroxy-7-methyloctanoic Acid
Among seven purified acyl-CoA ligase (ACL) enzymes from Lysobacter enzymogenes OH11, ACL6 demonstrated the highest catalytic efficiency specifically for converting (R)-3-hydroxy-7-methyloctanoic acid to its CoA thioester. Other (R)-3-hydroxy fatty acids tested as substrates exhibited markedly varied and lower activity levels with ACL6, establishing the unique enzyme-substrate pairing essential for WAP-8294A2 biosynthesis [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) for ACL6-mediated CoA thioester formation |
|---|---|
| Target Compound Data | (R)-3-hydroxy-7-methyloctanoic acid: highest catalytic efficiency among all substrates tested |
| Comparator Or Baseline | Other (R)-3-hydroxy fatty acids (including unbranched and differentially branched analogs): varied and lower activity levels |
| Quantified Difference | Qualitative ranking: target compound > all other tested 3-hydroxy fatty acid substrates |
| Conditions | In vitro enzyme assay with purified ACL6, coenzyme A, and ATP; seven ACL genes heterologously expressed in E. coli |
Why This Matters
This direct comparative enzyme data confirms that procurement of (R)-3-hydroxy-7-methyloctanoic acid is mandatory for experiments involving ACL6-dependent activation pathways; alternative 3-hydroxy fatty acids cannot achieve equivalent catalytic turnover.
- [1] Chen H, Olson AS, Su W, Dussault PH, Du L. Fatty Acyl Incorporation in the Biosynthesis of WAP-8294A, a Group of Potent Anti-MRSA Cyclic Lipodepsipeptides. RSC Adv. 2015;5:105753-105759. doi:10.1039/c5ra20784c View Source
